4-Methoxyphenyl-(5-methyl-2-furyl)methanol
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Overview
Description
4-Methoxyphenyl-(5-methyl-2-furyl)methanol is an organic compound characterized by the presence of a methoxyphenyl group and a methyl-furyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methoxyphenyl-(5-methyl-2-furyl)methanol involves the reaction of 4-methoxybenzaldehyde with 5-methylfurfural in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the methanol moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl-(5-methyl-2-furyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the aromatic or furan rings .
Scientific Research Applications
4-Methoxyphenyl-(5-methyl-2-furyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fine chemicals and as a precursor for various industrial processes .
Mechanism of Action
The mechanism by which 4-Methoxyphenyl-(5-methyl-2-furyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The methoxyphenyl group can participate in aromatic interactions, while the furan ring may engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and its role in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-furanmethanol
- 4-Methoxybenzyl alcohol
- 5-Methylfurfural
Uniqueness
4-Methoxyphenyl-(5-methyl-2-furyl)methanol is unique due to the combination of its methoxyphenyl and methyl-furyl groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
IUPAC Name |
(4-methoxyphenyl)-(5-methylfuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-9-3-8-12(16-9)13(14)10-4-6-11(15-2)7-5-10/h3-8,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPASXNRZBPUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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